Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate is a heterocyclic compound that contains a pyridazine ring.
Preparation Methods
The synthesis of Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate typically involves the reaction of 4-methyl-6-(p-tolyl)pyridazin-3-yl thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Scientific Research Applications
Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its anti-inflammatory and anticancer properties.
Thiazole Derivatives: Exhibiting antimicrobial and neuroprotective activities.
Triazole-Pyrimidine Hybrids: Studied for their neuroprotective and anti-inflammatory properties.
Properties
Molecular Formula |
C16H18N2O2S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl 2-[4-methyl-6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetate |
InChI |
InChI=1S/C16H18N2O2S/c1-4-20-15(19)10-21-16-12(3)9-14(17-18-16)13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3 |
InChI Key |
AVVPNGUTHDNSNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(C=C1C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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